2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate
Overview
Description
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate is a chemical compound with the molecular formula C9H11NO5S·H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate typically involves the reaction of anthranilic acid derivatives with sulfonating agents. One common method includes the use of sulfuric acid or chlorosulfonic acid under controlled temperature conditions to introduce the sulfonic acid group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-6-sulfonic acid.
Reduction: Reduction reactions can convert it into 3,4-dihydroquinoline derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired product.
Major Products Formed
Oxidation: Quinoline-6-sulfonic acid.
Reduction: 3,4-Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate is unique due to its specific sulfonic acid group at the 6-position of the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S.H2O/c11-9-4-1-6-5-7(15(12,13)14)2-3-8(6)10-9;/h2-3,5H,1,4H2,(H,10,11)(H,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIRKOPYWNTAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-84-7 | |
Record name | 6-Quinolinesulfonic acid, 1,2,3,4-tetrahydro-2-oxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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